molecular formula C16H15ClN2O2 B5440836 4-chloro-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide

4-chloro-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide

Cat. No. B5440836
M. Wt: 302.75 g/mol
InChI Key: LKOASPQULAPYPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields. This compound is also known as CDC25A inhibitor II, and it is a potent inhibitor of the CDC25 phosphatase family, which plays a crucial role in cell cycle progression.

Mechanism of Action

The mechanism of action of 4-chloro-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide involves the inhibition of the CDC25 phosphatase family. This family of phosphatases plays a crucial role in cell cycle progression by dephosphorylating cyclin-dependent kinases (CDKs). Inhibition of CDC25A by 4-chloro-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide leads to the accumulation of phosphorylated CDKs, which results in cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-chloro-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide has been shown to have several biochemical and physiological effects. In vitro studies have reported that this compound induces cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to inhibit the growth of cancer cells in xenograft models. However, more research is needed to understand the full extent of its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-chloro-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide in lab experiments is its potency as an inhibitor of the CDC25 phosphatase family. This compound has been shown to be effective in inducing cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer treatment. However, one limitation of using this compound is its potential toxicity. More research is needed to understand the full extent of its toxicity and to develop strategies to mitigate its adverse effects.

Future Directions

There are several potential future directions for research on 4-chloro-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide. One area of interest is the development of more potent and selective inhibitors of the CDC25 phosphatase family. Additionally, more research is needed to understand the full extent of the biochemical and physiological effects of this compound. Finally, studies are needed to determine the optimal dosage and administration of this compound for cancer treatment. Overall, 4-chloro-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide has significant potential for future research and development in the field of cancer treatment.

Synthesis Methods

The synthesis of 4-chloro-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide involves the reaction of 4-chloro-2-nitroaniline with 3,5-dimethylbenzoyl chloride in the presence of a base. The resulting product is then reduced with iron powder to yield the final compound. This synthesis method has been reported in several research papers and has been found to be effective in producing high yields of the compound.

Scientific Research Applications

4-chloro-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide has been extensively studied for its potential applications in cancer treatment. The CDC25 phosphatase family is overexpressed in many types of cancer, and inhibiting its activity has been shown to induce cell cycle arrest and apoptosis in cancer cells. Several studies have reported that 4-chloro-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide inhibits the activity of CDC25A and induces cell cycle arrest in cancer cells, making it a promising candidate for cancer treatment.

properties

IUPAC Name

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3,5-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c1-10-7-11(2)9-13(8-10)16(20)21-19-15(18)12-3-5-14(17)6-4-12/h3-9H,1-2H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOASPQULAPYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)ON=C(C2=CC=C(C=C2)Cl)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)C(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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